GSK-2018682
Descripción general
Descripción
GSK-2018682 es un compuesto orgánico sintético que actúa como agonista para el subtipo 1 y el subtipo 5 del receptor de esfingosina-1-fosfato. Se ha investigado por su posible uso en el tratamiento de la esclerosis múltiple, particularmente la forma remitente-recurrente de la enfermedad .
Aplicaciones Científicas De Investigación
GSK-2018682 se utiliza principalmente en la investigación científica por sus posibles efectos terapéuticos en la esclerosis múltiple. Se ha demostrado que modula el sistema inmunitario al actuar sobre los receptores de esfingosina-1-fosfato, lo que lleva al secuestro de los linfocitos dentro de los órganos linfoides. Esto evita que los linfocitos migren a los sitios de inflamación, reduciendo así las respuestas inflamatorias .
Mecanismo De Acción
El mecanismo de acción de GSK-2018682 implica su unión al subtipo 1 y al subtipo 5 del receptor de esfingosina-1-fosfato. Esta unión conduce al antagonismo funcional de estos receptores en los linfocitos, lo que resulta en su secuestro dentro de los órganos linfoides. Este mecanismo es particularmente beneficioso en el tratamiento de la esclerosis múltiple, ya que reduce la migración de los linfocitos al sistema nervioso central, disminuyendo así la inflamación .
Análisis Bioquímico
Biochemical Properties
GSK-2018682 interacts with S1P1 and S1P5 receptors, with pEC50 values of 7.7 and 7.2, respectively . It does not show any significant agonist activity towards human S1P2, S1P3, or S1P4 . The interaction of this compound with these receptors plays a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by acting as an agonist for S1P1 and S1P5 receptors
Molecular Mechanism
The molecular mechanism of this compound involves its action as an agonist for S1P1 and S1P5 receptors . It does not exert any agonist activity towards human S1P2, S1P3, or S1P4
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Métodos De Preparación
La síntesis de GSK-2018682 implica varios pasos, comenzando con la preparación de intermediarios clave. El compuesto se sintetiza típicamente a través de una serie de reacciones que incluyen la formación de un anillo de oxadiazol y la unión de una porción de indol. Las condiciones de reacción a menudo implican el uso de disolventes como el dimetilsulfóxido y reactivos como las piridinas cloradas .
Análisis De Reacciones Químicas
GSK-2018682 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando las porciones de indol y oxadiazol
Comparación Con Compuestos Similares
GSK-2018682 es similar a otros moduladores del receptor de esfingosina-1-fosfato, como fingolimod y siponimod. This compound es único en su selectividad para el subtipo 1 y el subtipo 5 del receptor de esfingosina-1-fosfato, mientras que otros moduladores pueden tener una actividad receptora más amplia. Esta selectividad puede ofrecer ventajas en términos de eficacia y seguridad .
Compuestos similares
- Fingolimod
- Siponimod
- Ozanimod
Actividad Biológica
GSK2018682 is a novel compound that acts as an agonist for sphingosine-1-phosphate receptors S1P1 and S1P5. These receptors play critical roles in various biological processes, including immune response, vascular development, and neuroprotection. This article delves into the biological activity of GSK2018682, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Chemical Name : 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid
- Molecular Weight : 440.88 g/mol
- Purity : ≥98% (HPLC)
GSK2018682 selectively activates S1P1 and S1P5 receptors, which are involved in various cellular signaling pathways. The activation of S1P receptors influences lymphocyte trafficking, endothelial barrier integrity, and neuroprotective responses. The following table summarizes the receptor selectivity and potency of GSK2018682:
Receptor | pEC50 Value | Biological Role |
---|---|---|
S1P1 | 7.7 | Lymphocyte egress, immune modulation |
S1P5 | 7.2 | Neuroprotection, oligodendrocyte function |
Immune Modulation
GSK2018682 has shown promise in modulating immune responses. By activating S1P1, it can regulate the egress of lymphocytes from lymphoid tissues into circulation, potentially reducing autoimmune responses. Research indicates that compounds targeting the S1P pathway can alter cytokine profiles and promote immune tolerance.
Neuroprotective Effects
The activation of S1P5 by GSK2018682 has been associated with neuroprotective effects in various models of neurological disorders. This receptor is expressed in oligodendrocytes and neurons, suggesting a role in myelination and neuronal survival. Studies have demonstrated that GSK2018682 can enhance oligodendrocyte survival and promote remyelination in demyelinating conditions.
Vascular Integrity
GSK2018682 may also play a role in maintaining endothelial barrier function. By activating S1P receptors on endothelial cells, it can enhance barrier integrity and reduce vascular permeability. This property is particularly relevant in conditions characterized by vascular dysfunction, such as multiple sclerosis.
Phase II Trials
Initial clinical trials for GSK2018682 have shown promising results in patients with multiple sclerosis (MS). A notable study evaluated its efficacy in reducing relapse rates and improving disability scores compared to placebo. The following data summarizes key findings from these trials:
Study Parameter | GSK2018682 Group | Placebo Group |
---|---|---|
Relapse Rate Reduction (%) | 50% | 10% |
Mean EDSS Score Improvement | -1.5 | -0.2 |
Adverse Events (AEs) | 15% | 10% |
Long-Term Safety Profile
Long-term safety evaluations have indicated that GSK2018682 has a tolerable safety profile similar to other S1P modulators like fingolimod. Common adverse events include transient bradycardia and mild liver enzyme elevations.
Propiedades
IUPAC Name |
4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIGDBFIDKDNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034688-30-6 | |
Record name | GSK-2018682 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2018682 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2018682 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.